molecular formula C19H18O4 B14428417 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol CAS No. 83481-44-1

7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol

Cat. No.: B14428417
CAS No.: 83481-44-1
M. Wt: 310.3 g/mol
InChI Key: ZWNGWEXEEUKLLT-UHFFFAOYSA-N
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Description

7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol: is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its unique structure, which includes a tetraphene core with methyl and hydroxyl substitutions. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol typically involves multi-step organic reactions. One common method starts with the cyclization of diethyl acetonedicarboxylate and 1,8-bis(bromomethyl)naphthalene to form the eight-membered pericyclized compound. This intermediate is then subjected to further reactions, including methylation and hydroxylation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a more saturated hydrocarbon.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed.

Major Products

    Oxidation: Formation of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetraone.

    Reduction: Formation of 7-Methyl-8,9,10,11-tetrahydrotetraphene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound’s polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    8,9,10,11-Tetrahydrotetraphene-8,9,10,11-tetrol: Lacks the methyl group, resulting in different reactivity and properties.

    7-Methyl-8,9,10,11-tetrahydrotetraphene: Lacks the hydroxyl groups, affecting its solubility and reactivity.

    7,8,9,10-Tetrahydrotetraphene-8,9,10,11-tetrol: Different substitution pattern, leading to distinct chemical behavior.

Uniqueness

7-Methyl-8,9,10,11-tetrahydrotetraphene-8,9,10,11-tetrol is unique due to the presence of both methyl and hydroxyl groups, which impart specific chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

83481-44-1

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

7-methyl-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,10,11-tetrol

InChI

InChI=1S/C19H18O4/c1-9-11-7-6-10-4-2-3-5-12(10)13(11)8-14-15(9)17(21)19(23)18(22)16(14)20/h2-8,16-23H,1H3

InChI Key

ZWNGWEXEEUKLLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=CC=CC=C3C2=CC4=C1C(C(C(C4O)O)O)O

Origin of Product

United States

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